Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate is a complex organic compound that features a triazine ring, a pyridazine ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate typically involves multiple steps. One common method includes the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The final step involves esterification with methyl propanoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their activity. The pyridazine ring may also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]butanoate
- Ethyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate
Uniqueness
Methyl 2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O4/c1-9(12(23)24-6)25-10-7-8-11(20-19-10)26-15-17-13(21(2)3)16-14(18-15)22(4)5/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMZAOVBXHFULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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